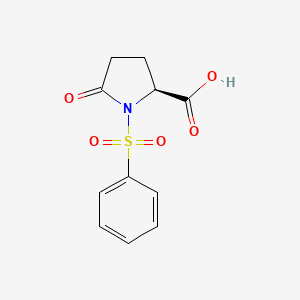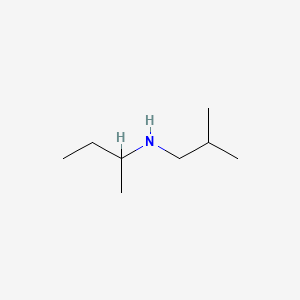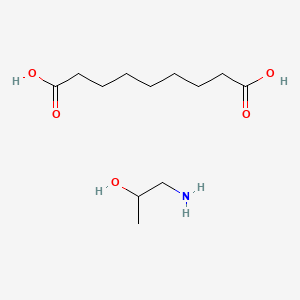![molecular formula C31H32O2 B12662520 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] CAS No. 26292-69-3](/img/structure/B12662520.png)
2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol]: is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] typically involves the condensation of 6-(1-phenylethyl)-P-cresol with formaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the phenolic hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is used as a stabilizer in polymers and resins to prevent oxidative degradation. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may have implications in preventing cellular damage caused by oxidative stress.
Medicine: While not widely used in medicine, its antioxidant properties are of interest in the development of therapeutic agents aimed at mitigating oxidative damage in various diseases.
Industry: The compound is extensively used in the rubber and plastic industries as an antioxidant to enhance the durability and longevity of products. It is also used in the production of lubricants and fuels to prevent oxidation.
Mecanismo De Acción
The antioxidant activity of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals. This donation stabilizes the free radicals, preventing them from causing further oxidative damage. The compound’s structure allows it to effectively scavenge free radicals and terminate chain reactions that lead to oxidation.
Comparación Con Compuestos Similares
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,4-Bis(α,α-dimethylbenzyl)phenol
Comparison:
- 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is unique due to its specific phenylethyl substituents, which enhance its antioxidant properties compared to other similar compounds.
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol] has tert-butyl groups instead of phenylethyl groups, which may affect its solubility and reactivity.
- 2,4-Bis(α,α-dimethylbenzyl)phenol has a different substitution pattern, which can influence its antioxidant efficiency and application scope.
This detailed article provides a comprehensive overview of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
26292-69-3 |
|---|---|
Fórmula molecular |
C31H32O2 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
2-[[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]methyl]-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C31H32O2/c1-20-15-26(30(32)28(17-20)22(3)24-11-7-5-8-12-24)19-27-16-21(2)18-29(31(27)33)23(4)25-13-9-6-10-14-25/h5-18,22-23,32-33H,19H2,1-4H3 |
Clave InChI |
CKARBJATRQVWJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)CC3=C(C(=CC(=C3)C)C(C)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)












